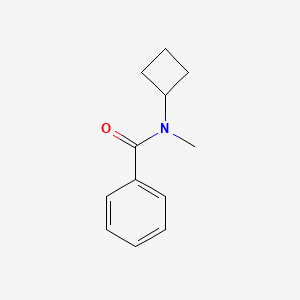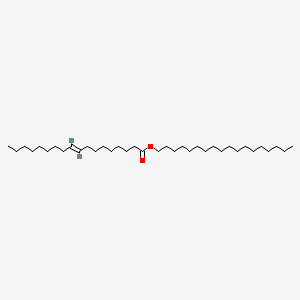![molecular formula C11H13NO B13817825 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is an organic compound with a unique structure that combines a pyridine ring with a substituted butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine typically involves the reaction of pyridine with a suitable butenyl derivative under specific conditions. One common method is the alkylation of pyridine with 3-methyl-2-methylene-3-buten-1-ol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: N-bromosuccinimide, N-chlorosuccinimide, solvents like dichloromethane or chloroform.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-buten-2-one: Shares a similar butenyl structure but lacks the pyridine ring.
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of the pyridine ring.
3-Methyl-1-butene: Similar structure but lacks the oxygen and pyridine ring.
Uniqueness
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is unique due to the presence of both the pyridine ring and the substituted butenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(3-methyl-2-methylidenebut-3-enoxy)pyridine |
InChI |
InChI=1S/C11H13NO/c1-9(2)10(3)8-13-11-5-4-6-12-7-11/h4-7H,1,3,8H2,2H3 |
Clave InChI |
DMAUVFJMKZARPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=C)COC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
